2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid
Description
Chemical Structure and Properties
The compound 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid (C₁₃H₁₂N₂O₆S, MW 324.31 g/mol) features a thiazole ring substituted with a carboxylic acid group at position 4 and a benzamido group at position 2. The benzamido moiety contains hydroxyl (position 2) and dimethoxy (positions 4 and 5) substituents, which influence its polarity, hydrogen-bonding capacity, and pharmacological interactions . It is a key intermediate in synthesizing acotiamide derivatives, which are used to treat functional gastrointestinal disorders .
Properties
CAS No. |
1809272-85-2 |
|---|---|
Molecular Formula |
C13H12N2O6S |
Molecular Weight |
324.31 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 2-Aminothiazole-4-Carboxylate
Methyl bromopyruvate, prepared via bromination of pyruvic acid, reacts with thiourea in ethanol under reflux conditions. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromopyruvate, followed by cyclodehydration to yield the thiazole ring. The product, methyl 2-aminothiazole-4-carboxylate, is isolated in 85–90% yield after recrystallization from ethyl acetate.
Key Reaction Parameters
-
Molar ratio (thiourea : methyl bromopyruvate) : 1 : 1.05
-
Solvent : Anhydrous ethanol
-
Temperature : 78°C (reflux)
The introduction of the 2-hydroxy-4,5-dimethoxybenzamido group at the thiazole’s 2-position is achieved through a coupling reaction between methyl 2-aminothiazole-4-carboxylate and 2-hydroxy-4,5-dimethoxybenzoyl chloride.
Synthesis of 2-Hydroxy-4,5-Dimethoxybenzoyl Chloride
2-Hydroxy-4,5-dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. The reaction mixture is stirred for 2 hours, followed by solvent evaporation to yield the acyl chloride as a pale-yellow solid (95% purity by NMR).
Coupling Reaction
The coupling employs hydroxybenzotriazole (HOBt) and hexafluorophosphate benzotriazole tetramethyl uronium (HCTU) as activators, with N,N-diisopropylethylamine (DIEA) as the base.
Procedure
-
Dissolve methyl 2-aminothiazole-4-carboxylate (1 equiv) in anhydrous DMF.
-
Add 2-hydroxy-4,5-dimethoxybenzoyl chloride (1.1 equiv), HOBt (1.2 equiv), HCTU (1.2 equiv), and DIEA (3 equiv).
-
Stir at room temperature for 12–16 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (70% yield).
Ester Hydrolysis to Carboxylic Acid
The final step involves saponification of the methyl ester to generate the free carboxylic acid.
Alkaline Hydrolysis
The ester is treated with 10% aqueous NaOH under reflux for 1 hour. Acidification with concentrated HCl to pH 3 precipitates the product, which is filtered and dried.
Optimized Conditions
Alternative Methodologies
Oxidation of Thiazolidine Precursors
A Chinese patent (CN102372680A) outlines an alternative route starting from L-cysteine hydrochloride:
-
Condensation : React L-cysteine hydrochloride with glyoxylic acid to form thiazolidine-4-carboxylic acid.
-
Esterification : Treat with methanol/HCl to yield methyl thiazolidine-4-carboxylate.
-
Oxidation : Use MnO₂ in acetonitrile at 80°C for 48 hours to oxidize the thiazolidine to thiazole-4-carboxylate (80.8% yield).
-
Coupling & Hydrolysis : Follow steps 2–3 as above.
Solid-Phase Synthesis
Adapting techniques from SR-BI inhibitor research, solid-supported synthesis enables rapid diversification:
-
Immobilize methyl 2-aminothiazole-4-carboxylate on Wang resin.
-
Perform on-resin coupling with pre-activated 2-hydroxy-4,5-dimethoxybenzoic acid.
-
Cleave with TFA/water (95:5) to release the product (65% yield over 3 steps).
Analytical Characterization
Critical spectral data for intermediates and the final compound include:
| Compound | (DMSO-d₆) | IR (cm⁻¹) |
|---|---|---|
| Methyl 2-aminothiazole-4-carboxylate | δ 3.85 (s, 3H, COOCH₃), 6.75 (s, 1H, C₃-H), 7.20 (br s, 2H, NH₂) | 1680 (C=O), 1550 (C=N) |
| Target compound | δ 3.88 (s, 6H, OCH₃), 6.45 (s, 1H, C₃-H), 7.10 (s, 1H, Ar-H), 10.20 (s, 1H, NH), 13.10 (br, COOH) | 1720 (COOH), 1650 (Amide) |
Challenges and Optimization
-
Regioselectivity in Thiazole Formation : Competing pathways may yield 4-aminothiazole isomers. Using excess thiourea and controlled pH minimizes byproducts.
-
Coupling Efficiency : Electron-withdrawing groups on the benzoyl chloride reduce reactivity. Pre-activation with HCTU/HOBt enhances yields.
-
Acid Sensitivity : The free hydroxy group necessitates mild coupling conditions to prevent dehydration.
Industrial Scalability
The Hantzsch route is preferred for large-scale production due to:
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH (sodium hydride).
Major Products
Oxidation: Formation of 2-(2-oxo-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid.
Reduction: Formation of 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazole derivatives, including 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid, exhibit promising anticancer properties. These compounds have been investigated for their ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar thiazole structures have shown efficacy against breast cancer cells, suggesting a potential pathway for therapeutic development .
Histone Deacetylase Inhibition
The compound has been evaluated as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in the regulation of gene expression, and their inhibition can lead to reactivation of tumor suppressor genes. Preliminary results show that certain thiazole derivatives can selectively inhibit HDAC6, which is implicated in various cancers . The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance inhibitory activity against different HDAC isoforms, thereby providing a scaffold for drug design targeting epigenetic regulation .
Enzyme Inhibition
Beyond anticancer applications, this compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways. The compound's structural features allow it to interact with active sites of enzymes, potentially leading to therapeutic applications in metabolic disorders .
Antimicrobial Properties
Thiazole derivatives have also been recognized for their antimicrobial properties. Compounds similar to this compound have demonstrated activity against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic functions essential for microbial survival .
Structural Characteristics
The molecular formula of this compound is C13H12N2O6S with a molecular weight of approximately 324.31 g/mol . Its structure features a thiazole ring fused with a benzamide moiety, contributing to its biological activity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors. The pathways involved may include inhibition of signal transduction pathways or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Functional Group Variations: Carboxylic Acid vs. Ester Derivatives
Methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate (CAS 877997-99-4)
- Structure : Replaces the carboxylic acid with a methyl ester.
- Properties : Higher lipophilicity (logP ~1.2 vs. ~0.5 for the acid), enhancing membrane permeability but reducing aqueous solubility .
- Applications : Intermediate in acotiamide synthesis; used in industrial-scale production due to stability under storage conditions .
Ethyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate acetate (MW 394.4 g/mol)
- Structure : Ethyl ester with an acetate counterion.
Substituent Modifications on the Benzamido Group
2-(2,4,5-Trimethoxybenzamido)thiazole-4-carboxylic Acid (CAS 185106-01-8)
- Structure : Replaces the hydroxyl group at position 2 with a methoxy group.
- Properties : Reduced hydrogen-bonding capacity, leading to lower solubility in polar solvents (e.g., ~2 mg/mL in water vs. ~5 mg/mL for the target compound). This modification may reduce interactions with hydrophilic biological targets .
Thiazole-Carboxamide Derivatives (TC-1 to TC-5)
- Structure : Varied substituents on the benzamido group (e.g., 4-methoxyphenyl, 3,4,5-trimethoxyphenyl).
- Biological Activity: Demonstrated neuroprotective effects via AMPAR modulation, with TC-3 showing a 40% reduction in current amplitude at 10 μM . The hydroxyl group in the target compound may enhance selectivity for non-neuronal targets, such as gastrointestinal receptors .
Physicochemical and Pharmacokinetic Profiles
Key Observations :
- The carboxylic acid group improves solubility but limits blood-brain barrier penetration, making the target compound more suitable for peripheral applications (e.g., gastrointestinal) .
- Ester derivatives exhibit better bioavailability but require metabolic activation (hydrolysis) for therapeutic efficacy .
Biological Activity
2-(2-Hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid (CAS No. 1809272-85-2) is a compound that has garnered attention due to its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12N2O6S
- Molecular Weight : 324.31 g/mol
- Structural Characteristics : The compound features a thiazole ring and a benzamide moiety, contributing to its biological activity.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological properties:
- Gastrointestinal Motility Modulation :
- Anti-inflammatory Effects :
- Antioxidant Activity :
The biological activity of this compound is thought to be mediated through several mechanisms:
- Acetylcholine Receptor Interaction : By inhibiting acetylcholinesterase, the compound increases acetylcholine levels at neuromuscular junctions, enhancing gastrointestinal motility.
- Modulation of Inflammatory Cytokines : The compound may influence the expression of pro-inflammatory cytokines, thereby reducing inflammation in gastrointestinal tissues .
Case Studies and Research Findings
Several studies have investigated the effects of this compound:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves coupling a hydroxy-dimethoxybenzoyl chloride derivative with a thiazole-4-carboxylic acid precursor. For example, Method A (EDCI/HOBt-mediated amidation) is widely used, with reaction conditions optimized at pH 6–7 and room temperature to prevent ester hydrolysis . Purification via flash chromatography followed by HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Key challenges include controlling competing side reactions (e.g., azide formation in azidobenzamide derivatives) and maintaining anhydrous conditions .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer :
- 1H/13C NMR : Peaks at δ 11.43 ppm (s, 1H) confirm the amide proton, while aromatic protons in the dimethoxybenzamido group appear as multiplets between δ 6.5–7.8 ppm .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 450–500 (M+H⁺) align with calculated molecular weights .
- HPLC : Retention times (tR) vary between 8–12 minutes under gradient elution, with sharp peaks indicating high purity .
Q. What solvents and catalysts are optimal for functionalizing the thiazole core?
- Methodological Answer : Polar aprotic solvents (DMF, DCM) are preferred for amide bond formation. Catalysts like EDCI/HOBt or DCC/DMAP are effective for activating carboxylic acid groups. For methoxymethyl or ester derivatization, acidic/basic conditions (e.g., HCl/NaHCO₃) prevent unwanted ring-opening .
Advanced Research Questions
Q. How do substituents on the benzamido group influence yield and purity?
- Methodological Answer : Substituent position and electronic effects significantly impact outcomes. For example:
- 3-Azidobenzamido derivatives (e.g., compound 33) achieve 98% purity due to steric hindrance reducing side reactions .
- 4-Azidobenzamido derivatives (e.g., compound 34) show lower purity (31%) due to increased reactivity of the para-azide group, necessitating stricter temperature control (<25°C) .
- Trimethoxybenzamido derivatives require prolonged reaction times (24–48 hours) for complete conversion .
- Data Table :
| Substituent Position | Catalyst System | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 3-Azido (ortho) | EDCI/HOBt | 85 | 98 | |
| 4-Azido (para) | EDCI/HOBt | 65 | 31 | |
| 3,4,5-Trimethoxy | DCC/DMAP | 70 | 95 |
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?
- Methodological Answer : Discrepancies often arise from tautomerism (e.g., thiazole ring proton exchange) or solvent effects. Strategies include:
- Variable Temperature NMR : Resolves broadening caused by dynamic processes .
- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
- Deuterated Solvent Screening : CDCl₃ vs. DMSO-d₆ can shift proton environments, clarifying assignments .
Q. What strategies are effective for isolating stereoisomers in thiazole derivatives?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to resolve (4R)- and (4S)-isomers .
- Dynamic Kinetic Resolution : Employ chiral auxiliaries (e.g., L-proline) during synthesis to bias enantiomer formation .
Q. How can the compound be applied in biochemical assays to study enzyme interactions?
- Methodological Answer :
- Probe Design : The dimethoxy groups enhance lipid solubility for membrane permeability, while the carboxylic acid enables covalent conjugation to fluorescent tags (e.g., FITC) via EDC/NHS chemistry .
- Assay Conditions : Use SPR (Surface Plasmon Resonance) with immobilized enzymes (e.g., kinases) to measure binding kinetics (KD values) in PBS buffer (pH 7.4) at 25°C .
Data Contradiction Analysis
Q. Why do reported yields for similar synthetic routes vary significantly?
- Critical Factors :
- Reagent Purity : Lower-grade EDCI reduces coupling efficiency, as seen in compound 35 (22% yield) vs. compound 29 (70% yield) .
- Workup Timing : Premature quenching of reactions (e.g., compound 34) leads to incomplete product precipitation .
- Data Table :
| Compound | Reagent Purity (%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 29 | 99 | 24 | 70 |
| 35 | 95 | 18 | 22 |
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
